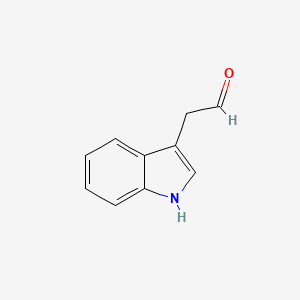

2-(1H-indol-3-yl)acetaldehyde

Descripción general

Descripción

2-(1H-indol-3-yl)acetaldehyde is an indole derivative that plays a significant role in various biological processes. It is an intermediate metabolite in the metabolism of tryptophan and is known for its presence in several metabolic pathways in humans, bacteria, and yeast . The compound has a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(1H-indol-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the substitution of the methyl hydrogen on acetaldehyde with an indol-3-yl group . Another method includes the reaction of tryptophol with oxidizing agents to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction .

Análisis De Reacciones Químicas

Enzymatic Oxidation to Indole-3-Acetic Acid

2-(1H-Indol-3-yl)acetaldehyde is oxidized to indole-3-acetic acid (IAA), a major plant auxin, via aldehyde dehydrogenases (ALDHs). This reaction is NAD+-dependent and occurs in multiple organisms:

This oxidation is critical in tryptophan catabolism and auxin biosynthesis .

Enzymatic Reduction to Tryptophol

In yeast, alcohol dehydrogenase (ADH5) reduces this compound to tryptophol (indole-3-ethanol), a secondary metabolite:

Reaction :

Deformylation Reactions

This compound participates in deformylation when reacted with anthranilamide under acidic conditions, forming quinazolinone derivatives. This reaction proceeds via intermediate dihydroquinazolinones, which oxidize in air to yield fused heterocycles .

Example :

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles like hydrazides and amines:

With Hydrazines

Reaction with carbazides forms hydrazone derivatives, which cyclize to indole-fused triazoles or pyrazoles .

Example :

With Amines

Forms Schiff bases, which are precursors to bioactive heterocycles. For instance, reaction with 2,3-dihydro-1H-inden-4-amine yields amide-linked indole derivatives .

Knoevenagel Condensation

Although less common than with indole-3-carboxaldehyde, this compound can undergo Knoevenagel reactions with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated nitriles .

Example :

Enzymatic Decarboxylation Precursor

In biosynthesis, this compound is derived from indole-3-pyruvate via pyruvate decarboxylase (PDC):

Reaction :

Oxidative Coupling

In the presence of oxidases like monoamine oxidase (MAO), indoleacetaldehyde forms as a metabolite of tryptamine:

Reaction :

Aplicaciones Científicas De Investigación

Biological Activities

2-(1H-indol-3-yl)acetaldehyde exhibits numerous biological activities, making it a compound of interest in pharmaceutical research:

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of this compound. For instance, compounds derived from this aldehyde have shown promising results against various cancer cell lines, including colon and lung cancers. A notable study demonstrated that certain analogs exhibited significant cytotoxicity against HCT-116 cells (human colon cancer cells) with IC50 values in the low micromolar range .

Antimicrobial Properties

Research has indicated that this compound and its derivatives possess antimicrobial properties. They have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. For example, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 3.90 μg/mL against S. aureus .

Antihyperglycemic Effects

Studies suggest that this compound derivatives may have antihyperglycemic effects by inhibiting the α-amylase enzyme, which plays a role in carbohydrate metabolism. This activity is crucial for developing treatments for diabetes .

Case Studies

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-(1H-indol-3-yl)acetaldehyde involves its role as an intermediate in the metabolism of tryptophan. It interacts with various enzymes and receptors, influencing metabolic pathways and cellular functions. The compound can activate enteroendocrine cells, leading to the secretion of neurotransmitters such as serotonin, which in turn affects neuronal pathways .

Comparación Con Compuestos Similares

- Indole-3-acetaldehyde

- Indole-3-acetic acid

- Indole-3-ethanol

- Indole-3-carboxaldehyde

Comparison: 2-(1H-indol-3-yl)acetaldehyde is unique due to its specific role as an intermediate in tryptophan metabolism. While similar compounds like indole-3-acetaldehyde and indole-3-acetic acid also participate in metabolic pathways, this compound is distinct in its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Actividad Biológica

2-(1H-indol-3-yl)acetaldehyde, also known as indole-3-acetaldehyde, is an organic compound derived from the amino acid tryptophan. It plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 159.18 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 352.7 °C

- CAS Number : 2591-98-2

This compound acts as a substrate for various enzymes involved in metabolic pathways, particularly in the catabolism of tryptophan. Key enzymes include:

- Retina-specific copper amine oxidase

- Aldehyde dehydrogenase X (mitochondrial)

- Amine oxidase B

These enzymes facilitate the conversion of this compound into other biologically active metabolites, influencing numerous cellular processes .

Biological Activities

The compound exhibits several notable biological activities:

Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory signaling pathways, contributing to its anti-inflammatory effects. This modulation may help in conditions characterized by excessive inflammation.

Anticancer Effects

Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments.

Neuroprotective Effects

The compound has demonstrated protective effects on neuronal cells against oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including:

- Bacteria : Effective against Escherichia coli O157:H7 and Staphylococcus aureus.

- Fungi : Shows activity against Candida albicans.

The mechanism involves inhibiting biofilm formation and disrupting bacterial cell integrity .

Study on Antimicrobial Activity

A recent study explored the antimicrobial efficacy of derivatives of this compound against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL against resistant strains .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of indole derivatives with long RSH proteins. These studies suggest that the interactions could lead to the development of novel therapeutic agents targeting specific biological pathways .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOOUMGHGSPMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180582 | |

| Record name | Indoleacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoleacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2591-98-2 | |

| Record name | Indole-3-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoleacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-3-ACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A346H8E8WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indoleacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of cowpea aphids (Aphis craccivora) on broad bean plants affect the release of volatile organic compounds?

A1: The study by [] demonstrates that broad bean plants infested with A. craccivora release a blend of volatile organic compounds, including 2-(1H-indol-3-yl)acetaldehyde. Interestingly, these volatiles are emitted not only from the site of aphid feeding but also systemically from undamaged leaves, indicating a plant-wide defense response. [] This suggests that this compound, along with other emitted volatiles, may play a role in attracting natural enemies of the aphids, such as coccinellid predators, to the infested plant. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.